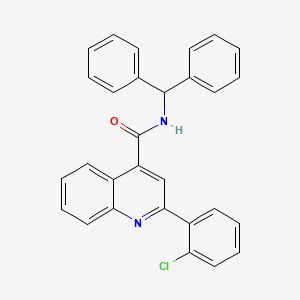
N-benzyl-6-bromo-N-methyl-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-bromo-N-methyl-2-phenylquinoline-4-carboxamide is a chemical compound with the following structure:
C24H18BrNO
This compound belongs to the quinoline class and contains a bromine atom, a methyl group, a benzyl group, and a phenyl group. Quinolines are heterocyclic aromatic compounds with diverse applications in various fields.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of N-benzyl-6-bromo-N-methyl-2-phenylquinoline-4-carboxamide. One common approach involves the bromination of 2-phenylquinoline followed by N-methylation and subsequent benzyl substitution. Detailed reaction conditions and reagents can be found in the literature .
Industrial Production:: While there isn’t a specific industrial-scale production method documented for this compound, it can be synthesized in the laboratory using established procedures.
Chemical Reactions Analysis
Reactivity:: N-benzyl-6-bromo-N-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Bromination: The bromine atom can participate in substitution reactions.
N-Methylation: The N-methyl group can be modified or replaced.
Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
N-Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.
Aromatic Substitution: Lewis acids (e.g., AlCl₃) or strong acids (e.g., H₂SO₄).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Bromination yields N-benzyl-6-bromo-2-phenylquinoline.
- N-methylation leads to this compound.
Scientific Research Applications
N-benzyl-6-bromo-N-methyl-2-phenylquinoline-4-carboxamide finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its quinoline core.
Biological Studies: Researchers explore its interactions with biological targets.
Photophysics: Quinolines often exhibit interesting photophysical properties.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely involves interactions with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While N-benzyl-6-bromo-N-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern, related compounds include:
N-benzyl-2-bromo-6-methylbenzamide: (CAS: 1880982-15-9) .
4-Bromo-N-methylbenzylamine: (CAS: 699-03-6) .
These compounds share structural features and may have overlapping applications.
Properties
Molecular Formula |
C24H19BrN2O |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-benzyl-6-bromo-N-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19BrN2O/c1-27(16-17-8-4-2-5-9-17)24(28)21-15-23(18-10-6-3-7-11-18)26-22-13-12-19(25)14-20(21)22/h2-15H,16H2,1H3 |
InChI Key |
XLHPVBGJQSPRNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B10974240.png)

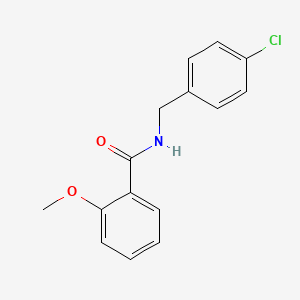
![3-chloro-2-methyl-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B10974250.png)
![3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10974263.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974280.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974283.png)
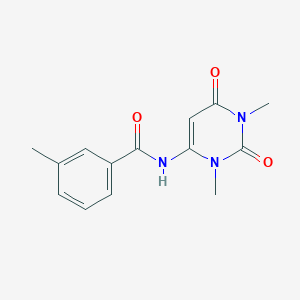
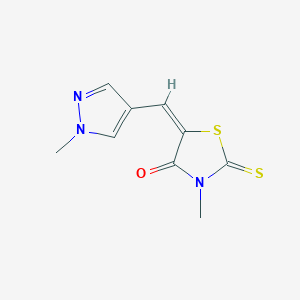
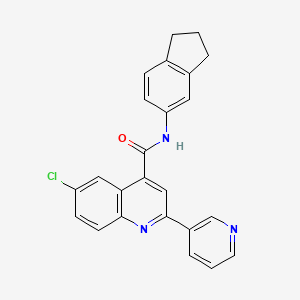
![1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B10974305.png)
![3-amino-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10974306.png)
